N-(5-bromopyridin-2-yl)-2-(2-chlorophenoxy)acetamide
Overview
Description
N-(5-bromopyridin-2-yl)-2-(2-chlorophenoxy)acetamide is an organic compound that features a pyridine ring substituted with a bromine atom at the 5-position and an acetamide group at the 2-position Additionally, it has a chlorophenoxy group attached to the acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-2-(2-chlorophenoxy)acetamide typically involves the following steps:
Bromination of 2-pyridine: The starting material, 2-pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromo-2-pyridine.
Formation of 2-(2-chlorophenoxy)acetic acid: This intermediate is synthesized by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation: The final step involves the reaction of 5-bromo-2-pyridine with 2-(2-chlorophenoxy)acetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)-2-(2-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the bromine or chlorine substituents.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an N-alkylated derivative, while oxidation might introduce a carbonyl group.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Biological Studies: The compound can be used to study the effects of halogenated pyridines and phenoxyacetamides on biological systems.
Materials Science: It may be used in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-2-(2-chlorophenoxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-pyridinyl)-2-(2-chlorophenoxy)acetamide
- N-(5-bromo-2-pyridinyl)-2-(2-fluorophenoxy)acetamide
- N-(5-bromo-2-pyridinyl)-2-(2-methylphenoxy)acetamide
Uniqueness
N-(5-bromopyridin-2-yl)-2-(2-chlorophenoxy)acetamide is unique due to the specific combination of bromine and chlorine substituents, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring structure-activity relationships in medicinal chemistry and other fields.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(2-chlorophenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O2/c14-9-5-6-12(16-7-9)17-13(18)8-19-11-4-2-1-3-10(11)15/h1-7H,8H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYJIOFTSKDMPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=NC=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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